molecular formula C7H6ClFO B1366172 2-Chloro-4-fluorobenzyl alcohol CAS No. 208186-84-9

2-Chloro-4-fluorobenzyl alcohol

Cat. No.: B1366172
CAS No.: 208186-84-9
M. Wt: 160.57 g/mol
InChI Key: ZUHMDLLAHZUDRE-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzyl alcohol (CAS 208186-84-9) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol . It features a benzyl alcohol backbone substituted with chlorine at the 2-position and fluorine at the 4-position on the aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for ligands such as WAY-252623, a liver X receptor (LXR) modulator studied for lipid regulation and atherosclerosis treatment . Its structural features—electron-withdrawing substituents (Cl and F)—enhance its reactivity in nucleophilic substitutions and esterification reactions, making it valuable in medicinal chemistry and organic synthesis .

Preparation Methods

Reduction of 2-Chloro-4-fluorobenzoic Acid Using Borane-THF

One of the most documented and efficient methods involves the reduction of 2-chloro-4-fluorobenzoic acid to the corresponding benzyl alcohol using borane-tetrahydrofuran complex (BH3-THF).

  • Procedure : 2-Chloro-4-fluorobenzoic acid (5.0 g, 28.7 mmol) is dissolved in tetrahydrofuran (THF, 50 mL). Borane-THF solution (1 M, 86.2 mL, 86.2 mmol) is added dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours. The reaction is quenched with 10% sodium hydroxide solution at 0 °C, followed by washing with saturated sodium chloride solution. The product is isolated as a white solid.

  • Yield and Purity : The isolated 2-chloro-4-fluorobenzyl alcohol is obtained in 91.3% yield with high purity.

  • Reaction Conditions Summary :

Parameter Details
Starting material 2-Chloro-4-fluorobenzoic acid
Reducing agent Borane-THF (1 M in THF)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C (addition), then room temp
Reaction time 2 hours
Work-up Quench with NaOH, wash with brine
Yield 91.3%

This method is advantageous for its high yield and relatively mild conditions. Borane-THF is a selective reducing agent for carboxylic acids to primary alcohols without affecting halogen substituents.

Synthetic Route via 2-Chloro-4-fluorobenzonitrile Hydrolysis and Reduction

An alternative multi-step approach starts from 2-chloro-4-fluoroaniline, which is converted to 2-chloro-4-fluorobenzonitrile by diazotization and cyanation, followed by hydrolysis to 2-chloro-4-fluorobenzoic acid, and then reduction to the benzyl alcohol.

  • Key Steps :

    • Diazotization and Cyanation : 2-Chloro-4-fluoroaniline reacts with cuprous cyanide under diazotization conditions to yield 2-chloro-4-fluorobenzonitrile.

    • Hydrolysis : The nitrile is hydrolyzed under alkaline conditions (e.g., 10% NaOH at 80 °C for 5 hours) to form the sodium salt of 2-chloro-4-fluorobenzoic acid, which is acidified to precipitate the acid.

    • Reduction : The acid is then reduced to the benzyl alcohol, typically by borane-THF or other reducing agents.

  • Hydrolysis Conditions and Yield :

Parameter Details
Starting material 2-Chloro-4-fluorobenzonitrile
Hydrolysis agent 10% NaOH aqueous solution
Temperature 80 °C
Reaction time 5 hours
Work-up Extraction with ethyl acetate and dichloromethane, acidification with HCl
Yield of acid 90.0%
Purity (HPLC) ~94%
  • Advantages : This method avoids expensive precious metal catalysts and highly toxic reagents, making it suitable for large-scale industrial production.

Hydrogenation and Catalytic Reduction Methods

Patent literature describes a novel, short synthetic route for fluorine-containing benzyl alcohol derivatives, including this compound, involving:

  • Reduction of a fluorobenzylamine intermediate : The amino group is replaced by a hydroxyl group via hydrolysis.

  • Catalysts and solvents : Hydrogenation is performed in the presence of Raney nickel or Raney cobalt catalysts in non-polar solvents such as pentane, hexane, cyclohexane, benzene, or toluene.

  • Hydrolysis conditions : Aqueous sodium or potassium hydroxide solutions are used, with reaction times ranging from 10 minutes to 5 hours at temperatures from 0 to 100 °C.

  • Work-up : Extraction with organic solvents followed by distillation under reduced pressure.

This process is industrially advantageous due to its high purity, high yield, and short reaction steps.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorobenzyl alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

2-Chloro-4-fluorobenzyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that enhance the efficacy of drugs targeting neurological disorders. For instance, studies indicate its role in synthesizing compounds that inhibit specific enzymes involved in disease pathways, making it a valuable asset in drug discovery and development processes .

Case Study: Neurological Drug Synthesis

Recent research has highlighted the successful incorporation of this compound in synthesizing novel piperazine derivatives aimed at treating anxiety and depression. The derivatives exhibited significant activity against serotonin receptors, showcasing the compound's potential in developing therapeutic agents .

Agrochemical Formulations

In agrochemical applications, this compound enhances the formulation of pesticides and herbicides. Its properties improve the absorption and stability of active ingredients, leading to more effective pest control solutions. The compound's ability to modify the physicochemical properties of formulations has been demonstrated to increase their efficacy in field conditions .

Case Study: Herbicide Efficacy

A study evaluated the performance of a herbicide formulation containing this compound. Results indicated improved weed control compared to traditional formulations, attributed to enhanced uptake by plant tissues .

Material Science

In material science, this compound is incorporated into polymer formulations. Its presence contributes to developing materials with improved thermal and chemical resistance, making it suitable for various industrial applications such as coatings and composites .

Research Findings: Polymer Stability

Research demonstrated that polymers modified with this compound exhibited superior thermal stability compared to unmodified counterparts. This enhancement is critical for applications requiring durability under extreme conditions .

Analytical Chemistry

The compound is utilized as a standard reference material in analytical chemistry. It aids in calibrating instruments for accurate detection and quantification of similar compounds, facilitating research across multiple scientific disciplines .

Case Study: Instrument Calibration

In a laboratory setting, this compound was employed to calibrate gas chromatography instruments, ensuring precise measurements of volatile organic compounds in environmental samples. This application underscores its importance in maintaining analytical accuracy .

Research in Organic Synthesis

As a reagent in organic synthesis, this compound allows chemists to construct complex molecules efficiently. Its utility in various synthetic pathways has been well-documented, particularly in academic research settings where novel compounds are frequently explored .

Research Insights: Synthesis Pathways

Studies have shown that using this compound facilitates the formation of carbon-carbon bonds through cross-coupling reactions, highlighting its significance in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 2-chloro-4-fluorobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The chlorine and fluorine atoms can also affect the compound’s electronic properties, making it a useful intermediate in various chemical reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-chloro-4-fluorobenzyl alcohol with structurally analogous benzyl alcohols:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₇H₆ClFO 160.57 2-Cl, 4-F Pharmaceutical intermediate (e.g., LXR ligands ), organic synthesis
2-Chloro-4-(trifluoromethyl)benzyl alcohol C₈H₆ClF₃O 210.58 2-Cl, 4-CF₃ Specialty chemicals, agrochemical intermediates
4-Bromo-2-fluorobenzyl alcohol C₇H₆BrFO 205.02 2-F, 4-Br Cross-coupling reactions, Suzuki-Miyaura catalysts
4-Chloro-2,3-difluorobenzyl alcohol C₇H₅ClF₂O 178.57 2,3-F, 4-Cl Fluorinated polymer precursors
4-Fluorobenzyl alcohol C₇H₇FO 126.13 4-F Solvent additive, fragrance synthesis

Key Observations:

Electron-Withdrawing Effects :

  • The trifluoromethyl (-CF₃) group in 2-chloro-4-(trifluoromethyl)benzyl alcohol increases lipophilicity and thermal stability compared to the fluorine substituent in this compound .
  • Bromine in 4-bromo-2-fluorobenzyl alcohol enhances leaving-group ability in nucleophilic substitutions, making it more reactive than its chloro counterpart .

Steric and Electronic Influences :

  • 4-Chloro-2,3-difluorobenzyl alcohol has two fluorine atoms, which amplify electron withdrawal and may reduce solubility in polar solvents .
  • 4-Fluorobenzyl alcohol , lacking chlorine, exhibits lower molecular weight and higher volatility, limiting its utility in high-temperature reactions .

Biological Activity

2-Chloro-4-fluorobenzyl alcohol (CAS No. 208186-84-9) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C7H6ClFO
  • Molecular Weight : 160.57 g/mol
  • Appearance : Crystalline powder
  • Solubility : Soluble in methanol

Synthesis Pathways

The synthesis of this compound typically involves the reduction of corresponding fluorinated benzyl halides or nitriles. For instance, a common method includes the reduction of 2-chloro-4-fluorobenzonitrile to yield the desired alcohol .

Pharmacological Applications

  • Antagonistic Activity : Recent studies have investigated the structure-activity relationship (SAR) of compounds related to this compound. In vitro assays revealed that modifications to the benzyl moiety significantly influenced antagonistic potency against neuropeptide receptors, suggesting potential applications in neuropharmacology .
  • Oxidation Studies : The oxidation of benzyl alcohol derivatives, including this compound, has been studied extensively. Catalytic systems using palladium nanoparticles have shown that such compounds can be oxidized to various products, including benzaldehyde and benzoic acid, under specific conditions . The activation energies for these reactions were determined, providing insight into the mechanistic pathways involved.
  • Enzyme Inhibition : Preliminary investigations indicate that this compound may inhibit certain enzymes involved in inflammatory pathways. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests it could function as a COX inhibitor, although further studies are required to confirm this activity .

Table 1: Summary of Biological Activities

Study Activity Findings
Study ANeuropharmacologyModifications increased antagonist potency against neuropeptide receptors .
Study BOxidation ReactionsDemonstrated effective oxidation to benzaldehyde with specific catalysts .
Study CEnzyme InhibitionPotential COX inhibition suggested; requires further validation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-fluorobenzyl alcohol, and how are reaction conditions optimized?

Methodological Answer: A common approach involves nucleophilic substitution of 2-chloro-4-fluorobenzyl bromide with aqueous hydroxide ions (e.g., NaOH) under reflux conditions. For example, alkylation reactions using this precursor yielded derivatives with 74% efficiency when conducted in polar aprotic solvents like DMF at 60–80°C . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures, leveraging melting point data (67–69°C for related derivatives) to assess purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • GC-MS/MS : A sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) coupled with GC-MS/MS is effective for quantifying trace impurities (e.g., residual halides or solvents) .
  • NMR : ¹H/¹³C NMR resolves structural ambiguities; for example, the benzylic -CH₂OH group shows δ ~4.6 ppm (¹H) and δ ~65 ppm (¹³C) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity assessment, with mobile phases like methanol/water (70:30) .

Q. How can researchers optimize purification protocols for this compound?

Methodological Answer: Recrystallization is preferred for bulk purification. Ethanol/water (3:1 v/v) is optimal due to the compound’s moderate solubility (solubility ~50 mg/mL in ethanol). For small-scale purification, flash chromatography (silica gel, hexane:ethyl acetate 4:1) achieves >98% purity, monitored by TLC (Rf = 0.3 in same solvent system) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer: The electron-withdrawing -Cl and -F groups at positions 2 and 4 activate the benzylic -CH₂OH group for oxidation or substitution. Comparative studies with analogs (e.g., 2-Chloro-6-fluorobenzyl alcohol) show that para-fluorine enhances electrophilicity at the benzylic carbon, favoring SN2 mechanisms in alkylation reactions. Kinetic studies (e.g., varying NaOH concentration) can quantify this effect .

Q. How can conflicting solubility or stability data in literature be resolved?

Methodological Answer: Contradictions often arise from solvent purity or storage conditions. Systematic validation includes:

  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Solubility Reassessment : Phase-solubility diagrams in binary solvents (e.g., DMSO/water) using UV-Vis spectroscopy.
  • Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. GC-MS for impurity profiling) .

Q. What strategies enable selective functionalization of this compound for derivative synthesis?

Methodological Answer:

  • Cyanidation : Reaction with KCN in DMSO yields 2-Chloro-4-fluorobenzyl cyanide (mp: 67–69°C), useful in heterocyclic synthesis .
  • Oxidation : TEMPO/NaOCl converts the alcohol to 2-Chloro-4-fluorobenzaldehyde, a precursor for Schiff bases.
  • Protection-Deprotection : TBSCl in DMF protects the -OH group, enabling subsequent Grignard reactions .

Q. How does the spatial arrangement of substituents impact biological activity in benzyl alcohol derivatives?

Methodological Answer: Comparative molecular field analysis (CoMFA) of analogs (e.g., 2-Chloro-6-fluorobenzyl alcohol vs. target compound) reveals that para-fluorine enhances lipophilicity (logP = 2.1), improving membrane permeability in antimicrobial assays. In silico docking studies (AutoDock Vina) further correlate substituent position with enzyme binding affinities (e.g., CYP450 isoforms) .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHMDLLAHZUDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407224
Record name 2-Chloro-4-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208186-84-9
Record name 2-Chloro-4-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluorobenzyl Alcohol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Aminoethylamino)butan-1-ol
2-Chloro-4-fluorobenzyl alcohol
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2-Chloro-4-fluorobenzyl alcohol
2-(2-Aminoethylamino)butan-1-ol
2-Chloro-4-fluorobenzyl alcohol
2-(2-Aminoethylamino)butan-1-ol
2-Chloro-4-fluorobenzyl alcohol
2-(2-Aminoethylamino)butan-1-ol
2-Chloro-4-fluorobenzyl alcohol
2-(2-Aminoethylamino)butan-1-ol
2-Chloro-4-fluorobenzyl alcohol

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